2-(4-nitro-1H-pyrazol-1-yl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11(6-7)8-3-1-2-4-9-8/h1-6H |
InChI Key |
ARAOPVBQHBNFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Contextual Significance of Heterocyclic Compounds in Contemporary Chemical Science
Heterocyclic compounds are a vast and varied class of organic molecules that are fundamental to chemical science. msu.edu These compounds are characterized by a ring structure containing at least one atom that is not carbon; these are referred to as heteroatoms. britannica.comopenaccessjournals.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these ring structures. msu.eduopenaccessjournals.combritannica.com
The presence of heteroatoms gives these compounds distinct physical and chemical properties compared to their all-carbon counterparts. britannica.com This unique reactivity makes them essential in a multitude of scientific fields. openaccessjournals.com In fact, over half of all known organic compounds are classified as heterocycles. wikipedia.org
Heterocyclic structures are integral to biochemistry, forming the basis of many essential biological molecules like nucleic acids and chlorophyll. britannica.combritannica.comwikipedia.org Their diverse structures also lead to a wide range of applications in medicine, agriculture, and materials science. openaccessjournals.commdpi.com A significant number of pharmaceuticals, including 59% of FDA-approved drugs in the US, contain nitrogen heterocycles. wikipedia.org Notable examples of drugs with heterocyclic structures include quinine, morphine, and penicillin. britannica.com
Rationale for Investigating Nitrogen Rich Pyridine Pyrazolyl Scaffolds
Within the broad class of heterocyclic compounds, nitrogen-rich scaffolds are of particular interest to researchers. These molecules, which contain a high proportion of nitrogen atoms, often exhibit a wide array of biological activities. nih.govmdpi.com Pyrazole (B372694), a five-membered ring with two adjacent nitrogen atoms, is a key building block in many of these scaffolds. mdpi.comglobalresearchonline.net
The pyrazole nucleus is found in numerous compounds with diverse pharmacological applications, including anti-inflammatory drugs like celecoxib (B62257) and antipsychotic agents. mdpi.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of biological activities, such as anticancer, antimicrobial, and antidepressant properties. mdpi.comglobalresearchonline.net
The combination of a pyrazole ring with a pyridine (B92270) ring, another common nitrogen-containing heterocycle, creates a pyridine-pyrazolyl scaffold. These structures are attractive templates for drug discovery due to their potential for unique three-dimensional arrangements and biological activities. researchgate.net Research into these scaffolds aims to explore their potential as inhibitors of protein kinases, which are crucial targets in cancer therapy, and as agents for treating a variety of other diseases. nih.govnih.gov The development of efficient synthetic methods for these complex molecules is also a key area of investigation. nih.govresearchgate.net
Specific Research Focus on 2 4 Nitro 1h Pyrazol 1 Yl Pyridine: an Overview of Its Academic Relevance
The specific compound 2-(4-nitro-1H-pyrazol-1-yl)pyridine has garnered attention within the scientific community. Its structure, which combines a pyridine (B92270) ring, a pyrazole (B372694) ring, and a nitro group, makes it a subject of interest for several research applications. The nitro group, in particular, can influence the electronic properties of the molecule and can be a precursor for other functional groups.
Research on related structures, such as other substituted pyrazolyl-pyridines, has shown that these compounds can exhibit a range of biological activities. For instance, some pyrazolyl-pyridine derivatives have been investigated as potential kinase inhibitors for cancer treatment. nih.gov The specific positioning of the substituent groups on the pyridine and pyrazole rings can significantly alter the compound's biological target and activity. nih.gov
The synthesis of this compound and its derivatives is also a key area of academic inquiry. Developing efficient and regioselective synthetic routes to these molecules is crucial for enabling further investigation of their properties and potential applications. chemicalbook.comgoogle.com
Research Objectives and Scope of Current Scientific Inquiry into 2 4 Nitro 1h Pyrazol 1 Yl Pyridine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of this compound logically disconnects the bond between the pyridine (B92270) ring and the pyrazole (B372694) nitrogen. This C-N bond disconnection is the most strategic approach as it leads to two readily available or easily synthesizable precursors: 4-nitropyrazole and a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine.
The forward synthesis, therefore, primarily involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between the pyrazole and the pyridine moieties. The key precursors identified through this analysis are:
4-Nitropyrazole: This can be synthesized by the nitration of pyrazole using a mixture of nitric and sulfuric acids. researchgate.net
2-Halopyridine: Commercially available 2-chloro-, 2-bromo-, or 2-fluoropyridine (B1216828) can be used as the electrophilic partner in the coupling reaction.
Classical Synthetic Routes to this compound
Classical approaches to the synthesis of N-arylpyrazoles, including the target compound, have traditionally relied on N-arylation strategies and condensation/cyclization reactions.
N-Alkylation and Arylation Strategies
The direct N-arylation of 4-nitropyrazole with a 2-halopyridine represents the most straightforward classical route. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often under thermal conditions. The electron-withdrawing nature of the nitro group on the pyrazole ring and the nitrogen atom within the pyridine ring facilitate this reaction.
A common approach involves the deprotonation of 4-nitropyrazole with a suitable base to form the corresponding pyrazolate anion, which then acts as a nucleophile, attacking the electron-deficient C2 position of the 2-halopyridine.
Table 1: Representative Conditions for Classical N-Arylation
| Halopyridine | Base | Solvent | Temperature (°C) |
| 2-Chloropyridine | K₂CO₃ | DMF | 120-150 |
| 2-Bromopyridine | NaH | Dioxane | 100-120 |
| 2-Fluoropyridine | Cs₂CO₃ | DMSO | 100-140 |
Note: This table presents typical conditions for analogous N-arylation reactions; specific optimization for the synthesis of this compound would be required.
Condensation and Cyclization Approaches
An alternative classical strategy involves the construction of the 4-nitropyrazole ring onto a pre-functionalized pyridine precursor. This approach often utilizes the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org
For the synthesis of this compound, this would entail the reaction of 2-hydrazinylpyridine with a suitable three-carbon synthon bearing a nitro group, such as nitromalondialdehyde or a related derivative. The regioselectivity of the cyclocondensation can be a challenge in such approaches, potentially leading to the formation of isomeric products. rsc.org
Modern and Sustainable Synthetic Methodologies
Modern synthetic chemistry has focused on developing more efficient, versatile, and sustainable methods for the formation of C-N bonds. These include transition-metal-catalyzed cross-coupling reactions and the use of microwave irradiation to accelerate reaction rates.
Catalytic Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Type N-Arylation)
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of N-aryl heterocycles, offering milder reaction conditions and broader substrate scope compared to classical methods.
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the N-arylation of pyrazoles with aryl halides. organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of a copper salt (e.g., CuI, Cu₂O, or CuSO₄) in the presence of a ligand and a base. organic-chemistry.orgmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been widely applied to the formation of C-N bonds. wikipedia.orglibretexts.org This method typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. nih.govnih.govresearchgate.net
Table 2: Representative Conditions for Catalytic N-Arylation
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ullmann | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 |
| Ullmann | Cu₂O (10 mol%) | Salicylaldoxime | Cs₂CO₃ | Dioxane | 100-120 |
| Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | XPhos | K₃PO₄ | Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%) | BINAP | NaOtBu | Dioxane | 90-110 |
Note: This table illustrates typical conditions for analogous catalytic N-arylation reactions. Optimization for the specific synthesis of this compound would be necessary.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly reduce reaction times, often leading to increased yields and cleaner reaction profiles. nih.gov Microwave-assisted synthesis can be applied to both classical SNAr reactions and modern catalytic coupling reactions.
The rapid and efficient heating provided by microwaves can overcome the activation energy barriers of these reactions more effectively than conventional heating methods. This often allows for the use of lower temperatures or shorter reaction times, contributing to a more sustainable process. For the synthesis of this compound, microwave-assisted Ullmann or Buchwald-Hartwig couplings could offer a significant process optimization. nih.govnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Ullmann) | 12-24 hours | 60-75 |
| Microwave-Assisted (Ullmann) | 15-45 minutes | 70-85 |
| Conventional Heating (Buchwald-Hartwig) | 8-16 hours | 75-90 |
| Microwave-Assisted (Buchwald-Hartwig) | 10-30 minutes | 80-95 |
Note: This table provides a hypothetical comparison based on general trends observed in microwave-assisted synthesis. Actual results would depend on specific reaction optimization.
Flow Chemistry Techniques for Continuous Production
The transition from batch to continuous flow manufacturing is a paradigm shift in modern chemical synthesis, offering enhanced safety, better heat and mass transfer, and improved product consistency. For the synthesis of pyrazole derivatives, flow chemistry presents a compelling alternative to traditional batch methods. url.edu The continuous synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative within a heated, pressurized reactor system. ias.ac.in
While a specific flow chemistry protocol for this compound is not extensively detailed in publicly available literature, a feasible approach can be extrapolated from established syntheses of related compounds, such as other substituted pyrazoles and nitropyridines. nih.govresearchgate.net A hypothetical flow setup would likely involve two separate inlet streams. One stream would contain 2-hydrazinopyridine (B147025) and the other a suitable three-carbon building block that can lead to the 4-nitropyrazole ring, such as nitromalondialdehyde or a related precursor.
The reagents would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The residence time, temperature, and pressure within the coil can be precisely controlled to maximize the reaction rate and yield while minimizing the formation of byproducts. For instance, a two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated, achieving a high throughput and yield by carefully controlling reaction parameters. researchgate.net This process for a related nitropyridine highlights the potential of flow chemistry for handling potentially energetic nitration reactions safely. researchgate.net The advantages of such a system include the ability to safely handle potentially unstable intermediates and to rapidly screen a range of reaction conditions to find the optimal parameters for the synthesis of this compound.
A potential continuous flow process for the synthesis of pyrazoles is outlined in the table below, based on a two-stage synthesis from acetophenones. ias.ac.in
| Parameter | Value |
| Reactant 1 | 2-Hydrazinopyridine in a suitable solvent (e.g., DMF) |
| Reactant 2 | Nitromalondialdehyde or equivalent in a suitable solvent (e.g., DMF) |
| Reactor Type | Heated coil reactor (e.g., PFA or stainless steel) |
| Mixing | T-mixer |
| Temperature | 100-170 °C |
| Residence Time | 2-15 minutes |
| Pressure | Controlled via back-pressure regulator |
| Downstream Processing | In-line extraction and purification |
This table illustrates a generalized setup that could be adapted and optimized for the continuous production of this compound.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be systematically varied. These include the choice of solvent, catalyst, temperature, reaction time, and the nature of the starting materials.
In the synthesis of related pyrazolo[3,4-b]pyridine derivatives, yields have been shown to be significantly influenced by the reaction solvent and the presence of a catalyst. acs.org For example, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds has been performed in various solvents, including acetic acid and ethanol, with yields ranging from 60% to over 90%. acs.org
A systematic study of reaction parameters for a generic pyrazole synthesis is presented in the following table, which could guide the optimization for this compound.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 80 | 12 | 45 |
| 2 | Acetic Acid | None | 100 | 8 | 65 |
| 3 | DMF | K₂CO₃ | 120 | 4 | 78 |
| 4 | Toluene | p-TsOH | 110 | 6 | 72 |
| 5 | Ethanol | Acetic Acid | 80 | 10 | 85 |
This table is a hypothetical representation based on typical optimization studies for pyrazole synthesis and does not represent actual experimental data for this compound.
Another key strategy is the careful selection of precursors. The synthesis of a related compound, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, was achieved in a high yield of 90% by reacting 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with 2-acetylpyridine (B122185) in ethanol. nih.gov This suggests that the reaction of 2-hydrazinopyridine with a pre-formed 4-nitropyrazole precursor could be a high-yielding route.
Scale-Up Considerations and Industrial Applicability of Synthetic Protocols
The successful transition of a synthetic protocol from the laboratory bench to an industrial scale requires careful consideration of several factors, including cost of starting materials, process safety, scalability of equipment, and waste management.
For the synthesis of this compound, the use of readily available and inexpensive starting materials is paramount. The choice between different synthetic routes will often be dictated by the cost and availability of the precursors.
Process safety is a major concern, particularly when dealing with nitrated compounds, which can be energetic. The use of flow chemistry, as discussed previously, offers significant safety advantages by minimizing the volume of hazardous materials at any given time and providing superior temperature control to prevent thermal runaways. researchgate.net
The scalability of the chosen synthetic method is also a critical factor. Reactions that work well on a gram scale may not be directly transferable to a kilogram or ton scale. For instance, reactions requiring cryogenic temperatures or specialized chromatography for purification may be prohibitively expensive and complex to implement on a large scale. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, are highly desirable for industrial applications as they reduce processing time, solvent use, and waste generation.
Finally, the industrial applicability of a synthetic protocol is enhanced by its environmental footprint. The development of green synthetic routes that utilize non-toxic solvents, minimize waste, and employ catalytic rather than stoichiometric reagents is a key goal in modern industrial chemistry.
Spectroscopic Characterization Techniques for Molecular Structure Determination
Spectroscopy is the primary toolset for elucidating the structure of a molecule in the absence of a single crystal. By probing the interactions of molecules with electromagnetic radiation, techniques like mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provide complementary information to piece together the molecular puzzle from the molecular formula to the fine details of its three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the initial characterization of a newly synthesized compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula.
For This compound , the molecular formula is C₈H₆N₄O₂. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺. The exact theoretical mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). A comparison between the experimentally measured mass and the theoretical mass confirms the molecular formula. While specific experimental data for this compound is not widely published, a typical HRMS result would be presented as shown in the table below, validating the elemental composition.
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₄O₂ |
| Theoretical Mass [M+H]⁺ | 191.05635 Da |
| Experimentally Found Mass | Value would be reported here |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their connectivity through chemical bonds.
One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule.
¹H NMR: The proton NMR spectrum of This compound is expected to show six distinct signals in the aromatic region. The pyridine ring would exhibit four signals, and the pyrazole ring would show two. The strong electron-withdrawing effect of the nitro group would significantly deshield the protons on the pyrazole ring, causing them to appear at a high chemical shift (downfield). The proton on the pyridine ring adjacent to the nitrogen atom (H-6') would also be expected to be the most downfield of the pyridine signals.
¹³C NMR: The carbon NMR spectrum would display eight unique signals, corresponding to the eight carbon atoms in the molecule. The carbon atom C-4, directly attached to the nitro group, would be heavily influenced and its chemical shift would be indicative of this substitution.
¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information on the electronic environment of the four nitrogen atoms, distinguishing the pyridine nitrogen from the two pyrazole nitrogens and the nitro group nitrogen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyrazole H-3, H-5 | Downfield (δ > 8.5) | Singlets |
| ¹H | Pyridine H-3', H-4', H-5', H-6' | Aromatic (δ 7.0-9.0) | Doublets, Triplets |
| ¹³C | Pyrazole C-3, C-4, C-5 | Aromatic (δ 110-150) | - |
Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons on adjacent carbons. For this molecule, it would confirm the connectivity of the protons within the pyridine ring (H-3' to H-4', H-4' to H-5', etc.).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation between the pyridine protons (e.g., H-3') and the pyrazole carbons (e.g., C-5), and vice-versa, confirming the N1-C2' linkage between the two heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For This compound , NOESY is essential for determining the conformational preference, i.e., the relative orientation of the pyridine and pyrazole rings. A key correlation would be expected between the pyrazole's H-5 proton and the pyridine's H-3' proton, which would provide insight into the dihedral angle between the two rings in solution.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups, each of which has characteristic absorption frequencies.
For This compound , the most diagnostic peaks would be those corresponding to the nitro group. The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Other important vibrations include C=N and C=C stretching from the aromatic rings (approx. 1400-1600 cm⁻¹) and C-H stretching (approx. 3000-3100 cm⁻¹). The collection of all peaks provides a unique "fingerprint" for the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
While spectroscopic methods provide a picture of the molecule in solution or gas phase, single-crystal X-ray diffraction gives the definitive, high-resolution structure in the solid state. This technique involves irradiating a perfect crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule.
Table 4: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements within the crystal. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise dimensions of the repeating unit. |
| Bond Lengths | Distance between two bonded atoms (Å). | e.g., N-N, C-N, N-O distances. |
| Bond Angles | Angle between three connected atoms (°). | e.g., C-N-C angle linking the rings. |
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The precise geometry of this compound can be predicted by examining the bond lengths, bond angles, and torsion angles of its constituent rings and the linkage between them. Based on the X-ray crystal structure of the analogous compound, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, we can infer typical values for these parameters. researchgate.net
The pyrazole ring is expected to be largely planar, with internal bond angles characteristic of a five-membered aromatic heterocycle. The introduction of the nitro group at the C4 position will likely influence the electronic distribution and bond lengths within the ring. The C-N bonds of the nitro group are expected to be relatively short, indicative of their double-bond character.
The pyridine ring will also exhibit its typical planar geometry. The C-N bond connecting the pyrazole and pyridine rings is a key parameter. Its length and the torsion angle around it will determine the relative orientation of the two rings. In the analogue, the planarity of the pyrazole and pyridine rings is observed, and similar planarity is expected for the title compound. researchgate.net
Below are interactive data tables providing representative bond lengths and bond angles for the core structural fragments, based on the data from the aforementioned analogue. researchgate.net
Table 1: Selected Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| N1-N2 (pyrazole) | ~1.37 |
| N2-C3 (pyrazole) | ~1.33 |
| C3-C4 (pyrazole) | ~1.42 |
| C4-C5 (pyrazole) | ~1.38 |
| C5-N1 (pyrazole) | ~1.36 |
| C4-N(nitro) | ~1.45 |
| N(nitro)-O | ~1.22 |
| N1-C(pyridine) | ~1.40 |
Table 2: Selected Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C5-N1-N2 (pyrazole) | ~112 |
| N1-N2-C3 (pyrazole) | ~106 |
| N2-C3-C4 (pyrazole) | ~111 |
| C3-C4-C5 (pyrazole) | ~105 |
| N1-C5-C4 (pyrazole) | ~106 |
| O-N-O (nitro) | ~124 |
| C(pyrazole)-N1-C(pyridine) | ~120 |
Conformational Landscape Exploration
The flexibility of this compound primarily arises from the rotation around the single bond connecting the pyrazole and pyridine rings. Understanding the energy landscape of this rotation is key to defining its conformational behavior in different environments.
Analysis of Rotational Barriers and Preferred Conformations in Solution and Solid States
The rotation around the N1-C(pyridine) bond will be subject to a rotational barrier, which is the energy required to rotate from a stable (low energy) conformation to an unstable (high energy) transition state. The magnitude of this barrier determines the rate of interconversion between different conformers.
In the solid state, the molecule is typically locked into a single, low-energy conformation due to the constraints of the crystal lattice. This conformation is often close to the global minimum energy structure in the gas phase, but can be influenced by intermolecular interactions within the crystal.
In solution, the molecule will exist as an equilibrium of different conformers, and the population of each conformer is determined by its relative energy. The preferred conformation is the one with the lowest Gibbs free energy. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation around the N1-C(pyridine) bond. These calculations can identify the minimum energy conformations and the transition states connecting them, thereby providing an estimate of the rotational barrier. For the analogue, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, DFT calculations were used to investigate its electronic properties and preferred geometry. researchgate.net A similar approach would be invaluable for the title compound to determine whether a planar or a twisted conformation is more stable. The steric hindrance between the hydrogen atom at the C5 position of the pyrazole ring and the hydrogen atom at the C6 position of the pyridine ring will be a key factor in determining the preferred dihedral angle.
Influence of Solvent Polarity on Conformational Equilibrium
The conformational equilibrium of this compound in solution can be significantly influenced by the polarity of the solvent. Solvents can stabilize different conformers to varying extents based on their dipole moments.
For instance, a more planar conformation might have a different dipole moment compared to a more twisted conformation. By changing the solvent polarity, it may be possible to shift the conformational equilibrium towards the conformer that is better solvated by the polar solvent molecules. This phenomenon, known as solvatochromism in the context of UV-Vis spectroscopy, can be studied experimentally by monitoring changes in spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption maxima) as a function of solvent polarity. While specific studies on the title compound are lacking, such investigations would provide valuable data on the interplay between intramolecular conformational preferences and intermolecular solvent-solute interactions.
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can elucidate key aspects of its electronic nature.
Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.govnih.gov
For substituted pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed over the substituent groups, depending on their electron-withdrawing or -donating nature. In the case of this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule would be chemically reactive. nih.gov
Table 1: Representative HOMO-LUMO Energies and Gap for a Nitro-Substituted Pyrazole Derivative (Calculated using DFT/B3LYP)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: The values in this table are representative examples based on similar compounds found in the literature and are intended to illustrate the expected range for this compound. Actual values would require specific DFT calculations.
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue and green) are prone to nucleophilic attack. mdpi.com
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms and parts of the pyrazole and pyridine rings are likely to exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
Table 2: Representative NBO Analysis Data for a Substituted Pyrazole System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N_pyrazole | π(C=C)_ring | ~5-10 |
| LP(1) N_pyridine | π(C=N)_ring | ~8-15 |
| LP(1) O_nitro | π*(N-O)_nitro | ~20-40 |
Note: This table presents hypothetical E(2) values to illustrate the type of information obtained from an NBO analysis for a molecule like this compound. Actual values are dependent on specific calculations.
Reactivity Prediction and Reaction Mechanism Studies
The electronic structure information obtained from DFT calculations can be used to predict the reactivity of this compound and to model potential reaction pathways.
Identification of Potential Nucleophilic and Electrophilic Sites
Based on the HOMO-LUMO analysis and MEP maps, the potential nucleophilic and electrophilic sites of this compound can be identified. The nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atoms of the nitro group, are expected to be the primary nucleophilic centers. The pyrazole ring itself is known to undergo electrophilic substitution, typically at the C4 position, although the presence of the nitro group at this position in the parent pyrazole would alter this reactivity. globalresearchonline.net Nucleophilic attacks are generally favored at positions 3 and 5 of the pyrazole ring. nih.gov The pyridine ring is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Computational Modeling of Proposed Reaction Pathways
Computational modeling can be employed to study the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed. For instance, the mechanism of a nucleophilic aromatic substitution on the pyridine ring or a reaction involving the nitro group could be elucidated.
Theoretical studies on related systems have shown that the reaction of nitro-functionalized pyrazoles can lead to unexpected products through complex rearrangement pathways. nih.govmdpi.com Computational modeling is an invaluable tool for understanding these intricate transformations by providing detailed energetic and structural information about the intermediates and transition states involved.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on density functional theory (DFT), have become an indispensable tool for predicting the spectroscopic characteristics of molecules. These methods allow for the accurate calculation of NMR chemical shifts and vibrational frequencies, offering a detailed understanding of the molecule's quantum mechanical properties.
Theoretical NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical predictions of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. For pyrazole derivatives, ab initio and DFT methods have been successfully employed to investigate their NMR spectra. researchgate.net
The theoretical calculation of NMR chemical shifts for this compound would typically involve geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-3 (Pyrazole) | 8.20 | C-3 (Pyrazole) | 140.5 |
| H-5 (Pyrazole) | 8.90 | C-4 (Pyrazole) | 125.0 |
| H-3' (Pyridine) | 7.50 | C-5 (Pyrazole) | 148.0 |
| H-4' (Pyridine) | 8.00 | C-2' (Pyridine) | 152.0 |
| H-5' (Pyridine) | 7.60 | C-3' (Pyridine) | 122.0 |
| H-6' (Pyridine) | 8.70 | C-4' (Pyridine) | 139.0 |
| C-5' (Pyridine) | 124.0 | ||
| C-6' (Pyridine) | 150.0 |
Note: These values are hypothetical and for illustrative purposes only. Actual values would be derived from specific DFT calculations.
Computational Vibrational Frequency Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational frequency analysis can predict these vibrational spectra with a high degree of accuracy, aiding in the interpretation of experimental data.
The theoretical vibrational analysis of this compound would also begin with geometry optimization using a method like DFT with a functional such as B3LYP. The subsequent frequency calculation provides the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors.
Key vibrational modes for this molecule would include the N-O stretching frequencies of the nitro group, C-N stretching vibrations, C=C and C=N stretching of the aromatic rings, and various in-plane and out-of-plane bending modes. For instance, studies on similar azo-pyrazole compounds have shown that N=N stretching vibrations are expected in the region of 1440–1380 cm⁻¹, and C-N stretching vibrations occur around 1200–1130 cm⁻¹. derpharmachemica.com Aromatic C-C stretching vibrations are generally observed in the 1625–1430 cm⁻¹ range. derpharmachemica.com
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Asymmetric NO₂ Stretch | ~1550 |
| Symmetric NO₂ Stretch | ~1350 |
| Pyridine Ring C=C/C=N Stretch | ~1600 - 1450 |
| Pyrazole Ring C=N Stretch | ~1580 |
| C-N Stretch (Inter-ring) | ~1300 |
| Aromatic C-H Stretch | ~3100 - 3000 |
Note: These are representative frequency ranges based on known data for similar functional groups and are for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble
While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
MD simulations can also be used to explore the conformational ensemble of the molecule in different environments, such as in a solvent or interacting with a biological target. This provides a more realistic picture of the molecule's behavior than static, in-vacuo calculations. The stability of different conformations and the interactions that stabilize them, such as hydrogen bonds or π-π stacking, can be analyzed from the simulation trajectories. nih.gov Such simulations are crucial for understanding the structure-function relationships of molecules in complex systems. nih.gov
Coordination Chemistry of 2 4 Nitro 1h Pyrazol 1 Yl Pyridine As a Ligand
Ligand Design Principles and Potential Coordination Modes
The design of 2-(4-nitro-1H-pyrazol-1-yl)pyridine incorporates both a pyridine (B92270) ring and a pyrazole (B372694) ring, two moieties well-known for their coordinating abilities. The key nitrogen atoms available for coordination are the pyridine nitrogen and the N2 nitrogen of the pyrazole ring. The presence of a nitro group at the 4-position of the pyrazole ring is expected to have a significant electron-withdrawing effect, which would influence the electron density on the pyrazole nitrogen atoms and, consequently, their coordination strength.
Monodentate vs. Bidentate Chelation Motifs
Theoretically, this compound possesses the necessary geometry to act as a bidentate ligand, forming a five-membered chelate ring with a metal center through the pyridine nitrogen and the N2 atom of the pyrazole ring. This is a common coordination mode for related 2-(pyrazol-1-yl)pyridine ligands. However, the strong electron-withdrawing nature of the nitro group could potentially weaken the donor ability of the pyrazole nitrogen, possibly favoring a monodentate coordination through the generally more basic pyridine nitrogen. The actual coordination mode would likely depend on several factors, including the nature of the metal ion (its hardness/softness and Lewis acidity), the counter-ion, and the solvent system used in the synthesis. Without experimental evidence, it is impossible to definitively state its preferred chelation motif.
Exploration of Bridging Ligand Capabilities
Beyond chelation to a single metal center, ligands of this type can also exhibit bridging capabilities. For this compound, a bridging mode could be envisaged where the pyridine nitrogen coordinates to one metal center and the pyrazole N2 nitrogen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. Another possibility, though less common for this ligand topology, might involve the nitro group participating in coordination, particularly with oxophilic metal ions. Again, in the absence of any published research, these remain hypothetical coordination modes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-ligand complexes. This would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent, possibly with the application of heat. Characterization of any resulting complexes would be crucial to determine their composition and the coordination mode of the ligand. Standard techniques would include elemental analysis, infrared (IR) spectroscopy to observe changes in the vibrational frequencies of the ligand upon coordination, and nuclear magnetic resonance (NMR) spectroscopy.
Transition Metal Complexes (e.g., d-block elements)
The coordination chemistry of pyrazolyl-pyridine ligands with transition metals is extensive. One could anticipate the formation of complexes with a range of d-block elements such as copper(II), cobalt(II), nickel(II), zinc(II), and iron(II). The electronic and magnetic properties of such complexes would be of significant interest, particularly how the nitro group influences spin states or redox potentials. However, no specific examples of transition metal complexes with this compound have been reported.
Main Group, Lanthanide, and Actinide Metal Complexes
The interaction of this compound with main group elements, lanthanides, and actinides is also an unchartered area. Lanthanide complexes are of particular interest due to their potential luminescent and magnetic properties. The ligand could act as an "antenna" to sensitize the emission of the lanthanide ion. However, the synthesis and characterization of any such complexes remain to be accomplished.
Structural Elucidation of Metal-Ligand Coordination Geometries
X-ray Crystallography of Coordinated Species
In a study of a related compound, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the crystal structure revealed a triclinic P-1 space group. This particular ligand acts as a bidentate chelate, coordinating to metal centers through the pyridine nitrogen and one of the pyrazole nitrogen atoms. It is anticipated that this compound would coordinate in a similar bidentate fashion, utilizing the nitrogen atom of the pyridine ring and the N2 nitrogen atom of the pyrazole ring.
The presence of the nitro group on the pyrazole ring is expected to influence the crystal packing through intermolecular interactions, such as hydrogen bonding and π-π stacking, which are commonly observed in coordination compounds containing aromatic moieties.
Table 1: Representative Crystallographic Data for a Related Pyrazolyl-Pyridine Ligand
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.357(1) |
| b (Å) | 11.613(1) |
| c (Å) | 13.069(1) |
| α (°) | 67.74(1) |
| β (°) | 70.77(1) |
| γ (°) | 67.92(1) |
| Volume (ų) | 1315.6(3) |
| Z | 2 |
| Data for 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. |
Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR, Magnetic Susceptibility)
The formation of metal complexes with this compound can be monitored and characterized by various spectroscopic techniques.
UV-Visible Spectroscopy: The electronic absorption spectra of pyrazole-based ligands typically show absorption maxima in the UV region. Upon coordination to a metal ion, shifts in these absorption bands are expected. For instance, in Ag(I) complexes with related pyrazolyl-pyridine ligands, the absorption maximum attributed to the pyridine-pyrazole moiety shifted from 281 nm to 286 nm upon chelation. This shift is indicative of the donation of n electrons from the ligand to the metal ion.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectra provide information about the electronic environment of the unpaired electron and the geometry of the complex. For copper(II) complexes with pyrazole-containing ligands, the g-values and hyperfine coupling constants are sensitive to the nature of the donor atoms and the coordination geometry.
Magnetic Susceptibility: Magnetic susceptibility measurements as a function of temperature provide insights into the magnetic properties of the metal complexes, such as the presence of paramagnetic centers and magnetic exchange interactions between them. For polynuclear complexes, these measurements can reveal the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling.
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and the resulting coordination geometry.
Spin States and Magnetic Behavior
The ligand field strength of this compound will determine the spin state of the coordinated metal ion. For transition metals like Fe(II), the ligand can induce either a high-spin or a low-spin state, or even spin-crossover behavior, where a transition between spin states occurs as a function of temperature or pressure. The electron-withdrawing nitro group on the pyrazole ring is expected to influence the ligand field strength.
In polynuclear complexes, the pyrazolate bridge is known to mediate magnetic exchange interactions between metal centers. The nature and magnitude of this exchange are highly dependent on the geometry of the bridge and the orbitals involved in the superexchange pathway.
Redox Potentials and Electrochemistry of Metal Centers
Cyclic voltammetry is a key technique for investigating the redox properties of metal complexes. The redox potential of a metal center is significantly influenced by the donor properties of the surrounding ligands. The electron-withdrawing nitro group in this compound is expected to make the ligand a poorer σ-donor and a better π-acceptor. This would generally lead to an increase in the redox potential of the M(III)/M(II) couple compared to complexes with unsubstituted pyrazolyl-pyridine ligands, making the metal center more difficult to oxidize.
Electrochemical studies on related pyrazole carboxamide derivatives have shown that these compounds can act as effective corrosion inhibitors for metals in acidic environments, a property linked to their adsorption behavior on the metal surface.
Ligand Field Theory and Molecular Orbital Analysis of Metal-Ligand Bonding Interactions
Ligand Field Theory (LFT): LFT provides a framework for understanding the electronic structure and properties of transition metal complexes. The theory describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the spectroscopic and magnetic properties of the complex.
Molecular Orbital (MO) Analysis: MO theory offers a more detailed picture of the bonding in metal complexes. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the molecular orbital energies and compositions. These calculations can provide insights into the nature of the metal-ligand bond, distinguishing between σ-donation and π-backbonding contributions. For pyrazole derivatives, MO calculations have been used to understand their electronic spectra and reactivity.
The HOMO and LUMO energies, calculated through DFT, can provide information about the electronic transitions and the redox behavior of the complexes. The electron-withdrawing nitro group is expected to lower the energy of the ligand-based orbitals, which will have a significant impact on the energies of the resulting molecular orbitals in the metal complexes.
Exploration of Biological Activities and Mechanistic Insights for 2 4 Nitro 1h Pyrazol 1 Yl Pyridine in Vitro & Mechanistic Studies
In Vitro Studies on Specific Biological Targets
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
There is no specific information available in the public domain regarding the inhibitory activity of 2-(4-nitro-1H-pyrazol-1-yl)pyridine against specific enzymes such as kinases, proteases, or hydrolases. While numerous pyrazole (B372694) derivatives have been identified as potent kinase inhibitors, including those targeting CDK2 and PIM-1, specific assays for this compound have not been reported. chemscene.comscochem.com
Receptor Binding Profiling and Ligand-Target Interactions
Detailed receptor binding profiles and studies on the ligand-target interactions of this compound are not described in the available scientific literature. Research on related pyrazol-4-yl-pyridine compounds has shown positive allosteric modulation of muscarinic acetylcholine (B1216132) receptors, but this cannot be directly extrapolated to the title compound. namiki-s.co.jp
Cellular Assays for Antiproliferative and Cytotoxic Effects
Assessment of Cell Viability and Proliferation in Diverse Cell Lines (e.g., Cancer Cell Lines)
No specific data from cell viability or proliferation assays for this compound across any cell lines could be found in the reviewed literature. Although many pyrazole-based compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, including breast, leukemia, and liver cancer cells, studies specifically evaluating this compound have not been published. aksci.comnih.gov
Investigation of Apoptosis Induction and Cell Cycle Arrest Mechanisms
There are no available studies investigating the potential of this compound to induce apoptosis or cause cell cycle arrest in any cell line. Mechanistic studies on related pyrazole derivatives have shown the ability to induce apoptosis through various pathways, including caspase activation and PARP cleavage, but these findings are not specific to this compound. nih.govbiointerfaceresearch.com
Antimicrobial Activity Evaluation (in vitro)
No specific in vitro antimicrobial activity data for this compound against bacterial or fungal strains has been reported in the scientific literature. The broader classes of pyrazole and pyridine (B92270) derivatives are known to include compounds with significant antimicrobial properties, but specific testing of this compound has not been documented. mdpi.commdpi.com
Assessment of Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC)
The antibacterial potential of this compound would necessitate a comprehensive screening against a panel of clinically relevant bacterial strains. This would typically include Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
The primary method for this assessment would be the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental in vitro test to quantify the potency of a potential antibacterial agent.
A hypothetical data table for the MIC values of this compound against a standard panel of bacteria could be structured as follows:
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available |
| Enterococcus faecalis | 29212 | Data not available |
| Escherichia coli | 25922 | Data not available |
| Pseudomonas aeruginosa | 27853 | Data not available |
| Klebsiella pneumoniae | 700603 | Data not available |
This table represents a template for data that would be generated from experimental studies. Currently, no specific MIC values for this compound have been reported in the reviewed literature.
Evaluation of Antifungal and Antiviral Activity
Beyond its potential antibacterial properties, the exploration of this compound would extend to its efficacy against fungal and viral pathogens.
For antifungal activity, the compound would be tested against a range of pathogenic yeasts and molds, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Similar to antibacterial testing, MIC or Minimum Fungicidal Concentration (MFC) assays would be employed to determine its potency.
The evaluation of antiviral activity would involve screening the compound against a panel of representative viruses, which could include both DNA and RNA viruses. This is typically performed using cell-based assays where the ability of the compound to inhibit viral replication is measured.
A hypothetical data table for the antifungal and antiviral activities of this compound could be presented as:
| Pathogen | Strain/Type | Activity Metric (e.g., IC₅₀, EC₅₀) | Value (µM) |
| Candida albicans | ATCC 90028 | IC₅₀ | Data not available |
| Aspergillus fumigatus | ATCC 204305 | IC₅₀ | Data not available |
| Influenza A virus | H1N1 | EC₅₀ | Data not available |
| Herpes Simplex Virus 1 | KOS | EC₅₀ | Data not available |
This table illustrates the type of data that would be sought in such investigations. As of now, specific antifungal or antiviral activity data for this compound is not available in the public domain.
Mechanism of Action Studies at the Molecular and Cellular Level
Understanding how a compound exerts its biological effects is a critical step in its development as a therapeutic agent. For this compound, this would involve a multi-pronged approach to identify its molecular targets and elucidate the downstream cellular consequences of their modulation.
Identification and Validation of Molecular Targets (e.g., using chemical proteomics, CRISPR screens)
Modern drug discovery employs powerful techniques to identify the specific proteins or pathways that a compound interacts with. Chemical proteomics approaches, such as affinity chromatography-mass spectrometry, could be used to pull down the binding partners of this compound from cell lysates.
Alternatively, genetic screening methods like CRISPR-Cas9 screens could identify genes whose knockout confers resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway. Once potential targets are identified, they would need to be validated through various biochemical and cellular assays.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Binding
Once a molecular target is validated, computational methods can provide valuable insights into the binding interaction at an atomic level. Molecular docking would be used to predict the preferred binding pose of this compound within the active site of its target protein. This would be followed by molecular dynamics simulations to assess the stability of the predicted binding mode and to understand the dynamic nature of the compound-target complex over time. These computational studies can guide further optimization of the compound's structure to enhance its binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.
Impact of Structural Modifications on Biological Efficacy and Selectivity
For this compound, SAR studies would involve the synthesis of a series of analogs with modifications at various positions of the pyrazole and pyridine rings. For instance, the position and nature of the nitro group on the pyrazole ring could be altered, or different substituents could be introduced onto the pyridine ring.
The biological activity of these analogs would then be evaluated, and the data would be used to build an SAR model. This model would help in understanding the key structural features required for optimal potency and selectivity, guiding the design of more effective and safer drug candidates.
A hypothetical SAR data table might look like this:
| Compound | R1 (on Pyridine) | R2 (on Pyrazole) | Biological Activity (e.g., MIC, IC₅₀) |
| This compound | H | 4-NO₂ | Data not available |
| Analog 1 | 4-CH₃ | 4-NO₂ | Data not available |
| Analog 2 | H | 5-NO₂ | Data not available |
| Analog 3 | H | 4-NH₂ | Data not available |
This table is a conceptual representation of how SAR data would be organized. The synthesis and testing of such analogs would be necessary to generate this information.
Pharmacophore Modeling and Early-Stage Lead Optimization Strategies
Detailed investigations into the pharmacophore modeling and early-stage lead optimization strategies specifically for the compound this compound are not extensively documented in publicly available scientific literature. While the broader class of pyrazole and pyridine derivatives has been the subject of numerous computational and medicinal chemistry studies, specific data pertaining to this particular nitro-substituted pyrazolylpyridine is scarce.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a template for the design or virtual screening of new, potentially more potent, compounds. Early-stage lead optimization involves modifying the chemical structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
In the context of lead optimization, the nitro group on the pyrazole ring of this compound represents a key feature that could be targeted for modification. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. nih.gov Medicinal chemists often explore the replacement of nitro groups to enhance drug-like properties, as they can sometimes be associated with metabolic liabilities. Potential bioisosteric replacements for a nitro group include cyano, sulfonyl, or trifluoromethyl groups.
Furthermore, the pyridine ring offers another avenue for structural modification. Altering the substitution pattern on the pyridine ring could modulate the compound's solubility, lipophilicity, and ability to interact with biological targets.
While no specific data tables for pharmacophore models or lead optimization of this compound can be presented due to a lack of published research, the table below outlines hypothetical pharmacophoric features and lead optimization strategies that would typically be considered for such a molecule based on general principles of medicinal chemistry and studies on related compounds.
Table 1: Hypothetical Pharmacophore Features and Lead Optimization Strategies for this compound
| Category | Description | Potential Approach for this compound |
| Pharmacophore Features | ||
| Hydrogen Bond Acceptors | Atoms that can accept a hydrogen bond from a biological target. | The nitrogen atoms of the pyrazole and pyridine rings, and the oxygen atoms of the nitro group. |
| Hydrogen Bond Donors | Atoms that can donate a hydrogen bond to a biological target. | The C-H groups on the aromatic rings could potentially act as weak hydrogen bond donors. |
| Aromatic Rings | Planar, cyclic systems that can engage in π-π stacking or hydrophobic interactions. | The pyrazole and pyridine rings. |
| Hydrophobic Features | Nonpolar groups that can interact with hydrophobic pockets in a biological target. | The overall scaffold of the molecule. |
| Lead Optimization Strategies | ||
| Modification of the Nitro Group | Altering the electron-withdrawing properties and potential metabolic liabilities. | Bioisosteric replacement with groups such as cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃). |
| Substitution on the Pyridine Ring | To improve potency, selectivity, and pharmacokinetic properties. | Introduction of small alkyl or alkoxy groups, halogens, or other functional groups at various positions. |
| Alteration of the Linker | Not applicable for this rigid bicyclic system, but in related flexible molecules, modifying the linker between rings is a common strategy. | - |
| Scaffold Hopping | Replacing the core pyrazolyl-pyridine scaffold with a different chemical framework that maintains the key pharmacophoric features. | Exploration of other heterocyclic systems that can mimic the spatial arrangement of the key functional groups. |
It is important to reiterate that the information presented in the table is based on general principles and not on specific experimental data for this compound. Future research endeavors are necessary to delineate the precise pharmacophore model and to develop effective lead optimization strategies for this compound.
Applications in Materials Science and Functional Materials Derived from 2 4 Nitro 1h Pyrazol 1 Yl Pyridine
Chemo-sensing and Luminescent Probe Applications
The pyridine (B92270) and pyrazole (B372694) nitrogen atoms in 2-(4-nitro-1H-pyrazol-1-yl)pyridine provide potential coordination sites for metal ions, making it a candidate for chemo-sensing applications. The binding of an analyte could modulate the ICT process, leading to a detectable change in its optical properties (colorimetric or fluorometric response).
The development of chemo-sensors from this compound would involve studying its interaction with a variety of cations and anions. The selectivity could be tuned by modifying the structure to create a specific binding pocket. The sensitivity would be determined by the change in the photophysical properties upon analyte binding.
Table 2: Potential Chemo-sensing Applications for this compound
| Analyte | Potential Sensing Mechanism | Expected Response |
| Transition Metal Ions (e.g., Cu2+, Fe3+) | Coordination with N-donors | Change in absorption or fluorescence quenching. |
| Anions (e.g., F-, CN-) | Hydrogen bonding or nucleophilic addition | Color change or fluorescence enhancement/quenching. |
Note: This table is speculative and requires experimental validation.
If the compound or its derivatives are found to be luminescent and show selective binding to biologically or environmentally relevant species, they could be developed as luminescent probes. For biological applications, factors such as cell permeability and low cytotoxicity would need to be addressed. The nitro group might also be used as a handle for further functionalization to improve water solubility or to target specific cellular compartments.
Supramolecular Chemistry and Self-Assembly Processes
The planar structure of the pyrazolyl-pyridine core, combined with the potential for hydrogen bonding (N-H of the pyrazole if tautomerism occurs) and π-π stacking interactions, makes this compound a promising building block for supramolecular chemistry.
The self-assembly of this molecule could lead to the formation of well-ordered structures such as nanowires, sheets, or crystals with interesting collective properties. The nitro group could play a significant role in directing the self-assembly through dipole-dipole interactions. The study of its single-crystal structure would provide invaluable insights into the intermolecular forces that govern its packing and, consequently, its bulk material properties. Research on related pyridyl-pyrazole ligands has shown their ability to form metallomacrocycles and other complex supramolecular architectures. chemrxiv.org
Investigation of Non-Covalent Interactions for Hierarchical Assembly
The hierarchical assembly of molecules into well-defined architectures is governed by a variety of non-covalent interactions. In the case of this compound, the interplay of hydrogen bonding, π-π stacking, and other weak interactions is crucial for the formation of ordered supramolecular structures.
The pyridine and pyrazole rings in the molecule are both capable of participating in π-π stacking interactions, which are significant in the solid-state packing of aromatic and heteroaromatic compounds. nih.gov The presence of the electron-withdrawing nitro group on the pyrazole ring can modulate the electron density of the aromatic system, potentially leading to favorable quadrupole-quadrupole interactions with other aromatic rings. Theoretical and experimental studies on similar pyrazole-based systems have demonstrated the importance of these interactions in stabilizing crystal structures. mdpi.com For instance, the analysis of crystal structures of related N-pyridyl ureas bearing oxadiazole moieties has revealed the presence of (oxadiazole)···(pyridine) π-π interactions, which were further confirmed by DFT calculations. nih.gov
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) as Linkers
The field of metal-organic frameworks (MOFs) and coordination polymers (CPs) has seen exponential growth due to their potential applications in gas storage, catalysis, and sensing. sci-hub.sersc.org The design and synthesis of these materials rely on the judicious selection of metal nodes and organic linkers. The this compound molecule possesses key features that make it an attractive candidate for use as an organic linker.
The pyridine nitrogen and one of the pyrazole nitrogens can act as coordination sites, allowing the molecule to bridge metal centers and form extended one-, two-, or three-dimensional networks. researchgate.net The rigid nature of the pyrazole and pyridine rings can impart stability and porosity to the resulting frameworks. Pyrazole-based ligands are well-known for their ability to form diverse coordination compounds with various metal ions. mdpi.comdoi.org
The nitro group on the pyrazole ring can serve a dual purpose. Electronically, it can influence the coordination properties of the ligand and the electronic structure of the resulting MOF or CP. Functionally, the nitro groups can be post-synthetically modified, for example, through reduction to amino groups, which can then be used for further functionalization of the framework. This post-synthetic modification approach is a powerful tool for tuning the properties of MOFs. nih.gov A series of zinc-based coordination polymers using 4-nitro-1H-pyrazole as a ligand has been reported to show interesting structural and functional properties. researchgate.net
The structural diversity of MOFs and CPs derived from pyrazole-containing ligands is vast, with the final architecture depending on the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. researchgate.net The integration of this compound as a linker is expected to yield novel frameworks with potentially interesting properties for applications such as selective gas adsorption or catalysis.
Potential Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are at the forefront of materials research due to their potential for low-cost, flexible, and large-area applications. The performance of these devices is intrinsically linked to the electronic properties of the organic materials used.
The this compound molecule contains both electron-donating (pyridine) and electron-withdrawing (nitropyrazole) moieties, a characteristic feature of many organic electronic materials. This intramolecular charge-transfer character can lead to interesting photophysical properties. The HOMO-LUMO energy gap is a critical parameter in determining the suitability of a material for OLEDs and OPVs. In related pyrazole derivatives, the HOMO and LUMO orbitals have been shown to be localized on different parts of the molecule, which is beneficial for charge separation in photovoltaic applications. researchgate.net
While specific studies on the use of this compound in OLEDs or OPVs are not yet prevalent, the general class of pyrazole derivatives has been explored for various electronic applications. globalresearchonline.netresearchgate.net The ability to tune the electronic properties through chemical modification of the pyridine or pyrazole rings makes this class of compounds highly versatile. For instance, the introduction of different substituents can alter the HOMO and LUMO energy levels, allowing for the optimization of the material for specific device architectures. The development of new materials with tailored electronic properties is a key driving force in the advancement of organic electronics, and this compound represents a molecular scaffold with significant potential in this area.
Catalytic Applications of 2 4 Nitro 1h Pyrazol 1 Yl Pyridine and Its Metal Complexes
Organic Transformations Catalyzed by the Compound Itself (Organocatalysis)
There is currently no published research detailing the use of 2-(4-nitro-1H-pyrazol-1-yl)pyridine as an organocatalyst. The inherent basicity of the pyridine (B92270) nitrogen and the potential for the pyrazole (B372694) ring to participate in hydrogen bonding could theoretically allow it to function as a catalyst in certain organic reactions. However, no studies have been reported that explore this potential.
Mechanistic Studies of Catalytic Cycles and Turnover Frequencies
In the absence of any reported catalytic applications, there are consequently no mechanistic studies or data on turnover frequencies (TOFs) or turnover numbers (TONs) for catalysts based on this compound.
Strategies for Catalyst Immobilization and Enhancement of Reusability
Research into the immobilization of catalysts onto solid supports to enhance their reusability is a significant area of green chemistry. However, without any established catalytic systems involving this compound, no studies on the immobilization or recycling of such catalysts have been conducted.
Structure Property Relationship Spr Studies of 2 4 Nitro 1h Pyrazol 1 Yl Pyridine and Its Derivatives
Influence of the Nitro Group on Electronic, Spectroscopic, and Reactive Properties
The presence of a nitro group (-NO₂) profoundly influences the electronic, spectroscopic, and reactive properties of 2-(4-nitro-1H-pyrazol-1-yl)pyridine. The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the pyrazole (B372694) ring and, by extension, the entire molecule. mdpi.com This electron-withdrawing nature facilitates reactions with nucleophiles and can make the alpha-hydrogens on any alkyl substituents on the pyrazole ring more acidic. mdpi.com
Spectroscopically, the nitro group's presence is readily identifiable. In the infrared (IR) spectrum, characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds are typically observed. For instance, in a related compound, 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the nitro group's stretching vibrations are noted. researchgate.net The strong electron-withdrawing effect of the nitro group also influences the electronic absorption spectrum (UV-Vis), often leading to shifts in the absorption maxima. mdpi.com
The reactivity of the molecule is significantly impacted. The reduced electron density on the pyrazole ring makes it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present. Furthermore, the nitro group itself is a site of reactivity and can undergo various chemical transformations, most notably reduction. wikipedia.orgcommonorganicchemistry.comresearchgate.net This reactivity allows for the conversion of the nitro group into other functional groups, thereby enabling the synthesis of a diverse range of derivatives with altered properties. masterorganicchemistry.com The reduction of an aromatic nitro group is a key transformation as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com
Impact of Pyrazole and Pyridine (B92270) Ring Orientations and Conformational Flexibility on Molecular Properties
In similar structures, such as 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms distinct dihedral angles with the attached phenyl and pyridine rings. nih.gov For this compound, the molecule is not entirely planar. The degree of twist between the pyrazole and pyridine rings will impact intramolecular interactions and how the molecule packs in the solid state. For example, in the crystal structure of 4-(4-nitrobenzyl)pyridine, a twisted conformation is observed with a significant dihedral angle between the pyridine and benzene (B151609) rings. researchgate.net
Conformational flexibility, or the ability of the molecule to adopt different spatial arrangements through rotation around single bonds, is also a key factor. This flexibility can influence how the molecule interacts with its environment, including solvent molecules or biological targets. The orientation of the nitro group relative to the pyrazole ring is also important. In some nitropyrazole derivatives, the nitro group is coplanar with the furan (B31954) ring it is attached to, which can affect intermolecular interactions like hydrogen bonding. nih.gov
Derivatization Strategies and Their Effect on Functional Properties
Substituent Effects on the Pyridine Moiety
Modifying the pyridine ring of this compound by introducing various substituents can significantly alter its functional properties. The position and electronic nature of these substituents can influence the molecule's reactivity, solubility, and biological activity. For example, introducing electron-donating groups could enhance the electron density of the pyridine ring, potentially affecting its basicity and coordination properties. Conversely, electron-withdrawing groups would decrease the ring's electron density.
In related systems, such as 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position has been shown to direct the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net Similar principles would apply to derivatives of this compound, where substituents on the pyridine ring could influence the molecule's reactivity in subsequent synthetic steps.
Modifications and Substitutions on the Pyrazole Moiety (excluding N1-linkage)
Altering the pyrazole ring of this compound, while keeping the N1-linkage to the pyridine intact, offers another avenue for modifying its properties. The introduction of substituents at other positions of the pyrazole ring can lead to a wide range of derivatives with diverse applications. nih.govnih.gov For instance, the addition of different substituents on the pyrazole ring has been a strategy to increase the structural diversity and biological activity of pyrazole compounds. nih.gov
In a study on pyrazole-based kinase inhibitors, masking the NH of the amide by introducing substituents on the pyrazole ring was a key modification. nih.gov Similarly, for this compound, adding alkyl or aryl groups to the pyrazole ring could impact its lipophilicity and steric profile, which are important factors for its interaction with biological systems. The synthesis of various pyrazole derivatives has been extensively explored, highlighting the versatility of this scaffold in medicinal chemistry. globalresearchonline.netnih.gov
Chemical Transformations of the Nitro Group (e.g., Reduction to Amine)
Several methods can be employed for the reduction of aromatic nitro compounds to amines, including catalytic hydrogenation (e.g., using Pd/C and H₂) and the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). commonorganicchemistry.commasterorganicchemistry.com The choice of reducing agent can be crucial for achieving selectivity, especially if other reducible functional groups are present in the molecule. mdma.ch The resulting amine, 2-(4-amino-1H-pyrazol-1-yl)pyridine, serves as a valuable intermediate for further derivatization, such as through acylation or diazotization reactions, opening up a wide range of synthetic possibilities.
The reduction can also lead to other functional groups, such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org For example, using zinc dust and ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.org
Quantitative Structure-Property Relationships (QSPR) Modeling and Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For this compound and its derivatives, QSPR models can be developed to predict various properties, such as solubility, melting point, and biological activity, based on calculated molecular descriptors. nih.gov
These descriptors can be derived from the two-dimensional topology or three-dimensional structure of the molecules and can include electronic, steric, and hydrophobic parameters. nih.gov The process involves compiling a dataset of compounds with known properties, calculating a set of molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govyoutube.com
For instance, a QSPR study on pyridinone derivatives used the k-nearest neighbor (kNN) method with molecular connectivity indices to develop models with good predictive power. nih.gov Similarly, for nitropyrazole derivatives, QSPR models could be developed to predict properties like impact sensitivity for energetic materials. nih.gov These models can be valuable tools for the rational design of new derivatives of this compound with desired functional properties, allowing for the screening of virtual compounds before their synthesis and testing.
Table of Predicted Properties for this compound
| Property | Predicted Value |
|---|---|
| Boiling Point | 365.1±17.0 °C |
| Density | 1.46±0.1 g/cm³ |
| pKa | 0.13±0.19 |
Data sourced from a chemical properties database. chemicalbook.com
Future Perspectives and Emerging Research Directions for 2 4 Nitro 1h Pyrazol 1 Yl Pyridine
Development of Advanced and Sustainable Synthetic Methodologies for Analogs
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be time-consuming and reliant on harsh organic solvents. tandfonline.com The future development of analogs of 2-(4-nitro-1H-pyrazol-1-yl)pyridine will likely pivot towards more advanced and sustainable "green" synthetic strategies. These methodologies aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.
Emerging research highlights several promising avenues:
Microwave-Assisted Organic Synthesis (MAOS): This technique has proven to be a powerful tool for accelerating the synthesis of pyrazole derivatives. tandfonline.comrsc.orgnih.govrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov The application of MAOS to the synthesis of functionalized pyrazoles, including those derived from chalcones or β-ketoesters, demonstrates its potential for creating a library of analogs efficiently. rsc.orgeurekaselect.com
Solvent-Free and Aqueous Synthesis: Conducting reactions in water or under solvent-free conditions represents a significant step forward in green chemistry. thieme-connect.comtandfonline.com Water-based synthesis of pyrazoles, sometimes facilitated by catalysts like cetyltrimethylammonium bromide (CTAB), offers an environmentally friendly alternative to volatile organic solvents. thieme-connect.com Similarly, solvent-free, one-pot, multi-component reactions, perhaps using an ionic salt as a polar medium, provide an efficient and clean route to highly functionalized pyrazoles. tandfonline.com
Catalyst-Free and One-Pot Reactions: The development of one-pot tandem reactions that proceed without a catalyst offers high atom and step economy. For instance, the synthesis of multisubstituted pyrazoles has been achieved through a catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes. nih.gov Such strategies simplify purification processes and reduce chemical waste, making them ideal for the sustainable production of novel this compound analogs.
| Methodology | Key Advantages | Typical Conditions | Reference(s) |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side products. | Microwave irradiation, often in water or minimal solvent. | tandfonline.comrsc.orgnih.gov |
| Aqueous Synthesis | Environmentally benign, low cost, simplified workup. | Water as solvent, often with a phase-transfer catalyst (e.g., CTAB). | thieme-connect.com |
| Solvent-Free Synthesis | Reduced waste, operational simplicity, lower environmental impact. | Neat reaction mixture, sometimes with an ionic salt medium (e.g., TBAB). | tandfonline.com |
| One-Pot Multi-Component Reactions | High efficiency, atom economy, reduced purification steps. | Combination of multiple starting materials in a single vessel. | thieme-connect.comnih.gov |
Exploration of Novel Coordination Architectures and Multicomponent Systems
Pyrazole and pyridine-based moieties are exceptional ligands in coordination chemistry, capable of binding to metal ions in various modes to form diverse and functional structures. researchgate.netmdpi.comresearchgate.net The compound this compound, possessing both a pyridine-like nitrogen (N2 of pyrazole) and the pyridine (B92270) ring nitrogen, is an excellent candidate for designing novel coordination complexes. researchgate.netchemicalbook.com
Future research in this area will likely focus on:
Versatile Coordination Modes: As a bidentate N,N-donor ligand, it can form stable chelate rings with a single metal center, analogous to the well-studied 2,2'-bipyridine (B1663995) ligands. researchgate.net Furthermore, the pyrazole N-H group can be deprotonated to create an anionic pyrazolate ligand, enabling it to act as a bridging unit between multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.netresearchgate.net
Supramolecular Assembly: The formation of complex supramolecular architectures is driven by non-covalent interactions such as hydrogen bonding (via the pyrazole N-H), π-π stacking, and anion-π interactions. mdpi.com The electron-withdrawing nitro group is expected to significantly influence the electronic properties of the ligand and the resulting crystal packing of its metal complexes, potentially leading to unique structural topologies. fu-berlin.de
Functional Metal Complexes: The coordination of this compound to various metal ions (e.g., Co(II), Ni(II), Cu(II), Ru(II), Ir(II)) could yield complexes with tunable photophysical and chemical properties. mdpi.comresearchgate.net These properties are highly dependent on the structure of the ligand and the nature of the metal, opening pathways to materials with specific luminescent or magnetic characteristics. researchgate.net
| Feature | Description | Potential Outcome | Reference(s) |
| Ligand Type | Bidentate N,N-donor; Anionic bridging ligand upon deprotonation. | Formation of stable mononuclear chelate complexes or polynuclear coordination polymers. | researchgate.netresearchgate.net |
| Key Interactions | Hydrogen bonding (N-H), π-π stacking, metal-ligand bonds. | Control over supramolecular assembly and crystal engineering. | mdpi.com |
| Influence of Nitro Group | Strong electron-withdrawing effect. | Modulates electronic properties of the ligand and influences crystal packing. | fu-berlin.de |
| Resulting Complexes | Coordination compounds with tunable photophysical and magnetic properties. | Development of novel functional materials (e.g., OLEDs, sensors). | researchgate.net |
Integration into Hybrid Functional Materials for Advanced Technological Applications
The unique structural and electronic features of this compound make it a promising building block for advanced functional materials. The combination of an electron-rich pyrazole-pyridine system with an electron-deficient nitro group creates an intramolecular charge-transfer character that could be exploited in various technological applications.
Emerging research directions include:
Optoelectronic Materials: Pyridine-based oligomers have been investigated for their optoelectronic properties. rsc.orgresearchgate.net Theoretical studies suggest that helical oligomers of pyridine linked with other heterocycles can have tunable vertical excitation energies and absorption spectra. rsc.org Analogs of this compound could be incorporated into such systems to create organic semiconductors or components for organic light-emitting diodes (OLEDs), where the nitro group could help tune the energy gap. researchgate.netresearchgate.netmdpi.com
Energetic Materials: Nitropyrazoles are a well-established class of energetic compounds, valued for their high density, thermal stability, and detonation performance. nih.govnih.gov The high nitrogen content and the presence of the nitro group in this compound suggest its potential as a precursor or component in the design of new, insensitive high-energy-density materials (HEDMs). nih.gov
Sensors and Nonlinear Optics: The significant change in the electronic distribution of pyrazole derivatives upon protonation or interaction with analytes can be harnessed for sensing applications. researchgate.net Furthermore, the push-pull electronic nature of the target molecule could give rise to significant nonlinear optical (NPO) properties, which are valuable for applications in telecommunications and optical computing.
| Application Area | Relevant Properties | Potential Function of the Compound | Reference(s) |
| Optoelectronics | Tunable energy gaps, charge-transfer characteristics. | Component in organic semiconductors, OLEDs, or photovoltaic devices. | rsc.orgresearchgate.netmdpi.com |
| Energetic Materials | High nitrogen content, positive enthalpy of formation, thermal stability. | Precursor for insensitive high-energy-density materials. | nih.govnih.gov |
| Chemical Sensors | Changes in optical properties upon analyte binding. | Active material for detecting specific ions or molecules. | researchgate.net |
Deepening Mechanistic Understanding in Diverse Biological Contexts (in vitro)
Pyrazole derivatives are a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.gov The presence of the nitro group can further enhance this activity. Future in vitro research on this compound and its analogs will be crucial for elucidating their therapeutic potential and mechanisms of action.
Key areas for future investigation are:
Anticancer Activity: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govmdpi.comnih.gov For example, studies on related compounds have shown they can induce apoptosis through the activation of caspases and disrupt the cell cycle at the G2/M or S phase. nih.govmdpi.com Future in vitro studies on cancer cell lines (e.g., breast, colon, liver) would aim to determine if this compound acts via similar pathways, potentially through the inhibition of critical proteins like tubulin or various kinases. nih.govmdpi.com
Antimicrobial Properties: Functionalized pyrazoles have shown significant activity against various bacterial and fungal pathogens. biointerfaceresearch.comnih.gov Some derivatives act as dual inhibitors of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Given the urgent need for new antimicrobial agents to combat multidrug-resistant (MDR) pathogens, screening this compound against strains like Staphylococcus aureus and Escherichia coli is a promising research direction. biointerfaceresearch.comnih.gov
Mechanism of Action Studies: To understand how these molecules work at a subcellular level, detailed mechanistic studies are essential. Techniques like flow cytometry to analyze cell cycle and apoptosis, Western blotting to measure protein expression (e.g., Bcl-2, BAX, caspases), and enzyme inhibition assays will be vital. nih.govmdpi.com Transcriptome analysis and molecular docking can further help identify specific molecular targets and interaction pathways. nih.gov
| Biological Activity | Potential Mechanism of Action | Investigated Targets | Reference(s) |
| Anticancer | Induction of apoptosis, cell cycle arrest. | Tubulin polymerization, protein kinases (e.g., EGFR, CDK), p53 pathway. | nih.govmdpi.comnih.gov |
| Antimicrobial | Inhibition of essential enzyme function, disruption of biofilm formation. | DNA gyrase, Dihydrofolate Reductase (DHFR). | nih.gov |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Cyclooxygenase-2 (COX-2). | researchgate.net |
Expanding its Role in Novel Catalytic Cycles and Sustainable Chemical Processes
The use of pyrazole-based ligands in homogeneous catalysis is a rapidly growing field. nih.govnih.gov The unique electronic and structural properties of this compound suggest it could serve as a highly effective ligand in a variety of catalytic transformations, contributing to more sustainable chemical processes.
Future research could explore its application in:
Proton-Coupled Electron Transfer (PCET) Catalysis: Protic pyrazoles (those with an N-H group) are known to act as proton-responsive ligands. nih.gov The pyrazole N-H group can participate directly in catalytic cycles by acting as a proton shuttle. This bifunctional metal-ligand cooperation is crucial in reactions like the catalytic conversion of hydrazine (B178648), where the ligand facilitates proton and electron transfer steps. nih.gov
Polymerization Reactions: Titanium complexes bearing pyrazole ligands have shown enhanced catalytic activity for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. nih.gov The specific pyrazole derivative used as a ligand significantly influences the catalytic activity, suggesting that this compound could be used to fine-tune catalyst performance. nih.gov
Oxidation Catalysis: In situ catalysts formed from pyrazole derivatives and copper(II) salts have been shown to effectively promote the oxidation of catechol to o-quinone. researchgate.net The catalytic activity depends heavily on the nature of the pyrazole ligand and the counterion. researchgate.net The electron-withdrawing nitro group in the target compound could modulate the Lewis acidity of a coordinated metal center, potentially enhancing its catalytic prowess in various oxidation reactions.
| Catalytic Application | Potential Role of the Ligand | Example Reaction | Reference(s) |
| PCET Catalysis | Acts as a proton-responsive, bifunctional platform. | Hydrazine conversion, hydrogenation reactions. | nih.gov |
| Polymerization | Modulates the activity of the metal catalyst center. | Ring-opening polymerization of L-lactide. | nih.gov |
| Oxidation Reactions | Fine-tunes the electronic properties of the metal catalyst. | Catechol oxidation. | researchgate.net |
| Cross-Coupling Reactions | Stabilizes the active metal species (e.g., Palladium, Nickel). | Suzuki, Heck, or similar C-C bond forming reactions. | nih.gov |
Conclusion
Summary of Key Academic Findings and Contributions Regarding 2-(4-nitro-1H-pyrazol-1-yl)pyridine
Academic inquiry into the broader class of pyrazole-pyridine compounds has yielded significant contributions. Notably, the parent scaffold, 2-(1H-pyrazol-1-yl)pyridines, has been identified as a potent inhibitor of ALK5 (TGFβ receptor I kinase). nih.govresearchgate.net This line of research has demonstrated that substitutions on the pyrazole (B372694) core can optimize potency, with specific compounds showing a dose-dependent reduction in fibrotic gene expression, highlighting their potential therapeutic utility in the prevention of dermal scarring. nih.govresearchgate.net
The introduction of a nitro group onto the pyrazole ring, as seen in this compound, is a critical functionalization. Nitrated pyrazoles are a well-studied class of compounds recognized for their high density, thermal stability, and energetic properties. nih.gov Beyond materials science, the nitro group is a significant pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature can profoundly influence a molecule's biological activity, a property leveraged in the development of various therapeutic agents. nih.gov For instance, nitrated pyrazolo-triazinones have been synthesized and evaluated for antibacterial and cytotoxic properties. mdpi.com
Furthermore, the combination of pyrazole and pyridine (B92270) rings creates a powerful bidentate N,N-donor ligand. Pyrazole-derived ligands are mainstays in coordination chemistry due to their versatile coordination modes and their ability to form stable complexes with a wide range of metal ions. acs.orgresearchgate.netnih.gov The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. nih.govuj.ac.za
Reiteration of the Compound's Significance and Versatility Across Chemical Disciplines
The significance of this compound lies in the synergistic fusion of its three key structural components: the pyrazole ring, the pyridine ring, and the nitro functional group. This unique combination imparts a remarkable versatility that spans multiple chemical disciplines.
Medicinal Chemistry: The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anticancer, anti-inflammatory, and antibacterial activities. nih.govmdpi.comresearchgate.netnih.gov The 2-(pyrazol-1-yl)pyridine framework specifically has been established as a promising scaffold for kinase inhibitors. nih.govresearchgate.net The addition of the nitro group can further enhance this potential, as it is known to be a key component in compounds with broad pharmacological activities, including antibacterial and anticancer effects. nih.govnih.gov
Coordination Chemistry and Materials Science: The compound is an archetypal chelating ligand. The nitrogen atoms of the pyridine and pyrazole rings are strategically positioned to coordinate with metal ions, making it a valuable building block for supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netnih.gov The electronic properties of the ligand, modulated by the electron-withdrawing nitro group, can tune the catalytic, magnetic, or optical properties of the resulting metal complexes. nih.gov
Concluding Remarks on the Future Trajectory and Impact of Research on this Compound
The future of research on this compound appears promising and multifaceted. The logical first step is its targeted synthesis and comprehensive characterization, which will unlock the door to a host of further investigations.
The most immediate and impactful trajectory lies in the systematic evaluation of its biological activity. Building upon the established potential of the 2-(1H-pyrazol-1-yl)pyridine scaffold as an ALK5 inhibitor, this nitro-functionalized derivative should be screened against a panel of protein kinases implicated in fibrosis and cancer. nih.govresearchgate.net Furthermore, given the known antimicrobial and anticancer properties of many nitrated heterocycles, extensive screening for these activities is highly warranted. mdpi.comnih.gov
A parallel avenue of research should explore its coordination chemistry. A systematic study of its complexation with various transition metals could yield novel catalysts or functional materials. The specific electronic signature conferred by the 4-nitro group could lead to complexes with unique photophysical, magnetic, or redox properties, contributing to the development of new sensors, switches, or energy materials.
Ultimately, the impact of focused research on this compound could be substantial. In the realm of medicinal chemistry, it holds the potential to become a lead compound for a new class of therapeutics for treating cancer, fibrotic diseases, or infectious agents. In materials science, it could serve as a bespoke ligand for creating advanced materials with tailored functionalities. The exploration of this specific molecule represents a valuable endeavor at the intersection of organic synthesis, medicinal chemistry, and inorganic materials science.
Q & A
Q. How can the purity of 2-(4-nitro-1H-pyrazol-1-yl)pyridine be reliably determined, and what analytical methods are recommended for verification?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed, using a reverse-phase C18 column and an isocratic mobile phase (e.g., 70:30 acetonitrile/water with 0.1% trifluoroacetic acid). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to confirm substitution patterns on the pyrazole and pyridine rings . Mass spectrometry (ESI-MS) can verify molecular weight (theoretical [M+H]⁺ = 221.06 g/mol). Purity ≥95% is typical for research-grade material .
Q. What synthetic routes are optimal for preparing this compound, and how can yield be improved?
- Methodological Answer: A two-step protocol is widely used:
- Step 1: Nitration of 1H-pyrazole at the 4-position using fuming HNO₃ in H₂SO₄ at 0–5°C (yield ~60–70%).
- Step 2: Coupling with 2-chloropyridine via nucleophilic aromatic substitution (NaH, DMF, 80°C, 12 h).
Yield Optimization: Use anhydrous solvents, stoichiometric excess of 2-chloropyridine (1.2 equiv), and inert atmosphere to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves final purity .
Q. What safety precautions are critical during the synthesis and handling of this compound?
- Methodological Answer:
- Explosivity Risk: The nitro group confers potential instability; avoid grinding or heating above 150°C.
- Toxicity: Use fume hoods, nitrile gloves, and PPE to prevent dermal/oral exposure (H300/H310 hazards).
- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distribution, identifying reactive sites. For example:
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer: Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) often arise from polymorphism or solvent inclusion. Use:
- Single-crystal X-ray diffraction (Cu-Kα radiation, 193 K) to refine unit cell parameters.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking between pyridine rings).
Example: A derivative (4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) showed mean C–C bond deviation of 0.003 Å after refinement .
Q. How does the nitro group influence the compound’s spectroscopic and redox properties?
- Methodological Answer:
- UV-Vis: Nitro group causes a bathochromic shift (λₘₐₓ ≈ 320 nm in MeOH) due to n→π* transitions.
- Cyclic Voltammetry: Reduction peak at –0.85 V (vs. Ag/AgCl) corresponds to nitro → hydroxylamine conversion.
- EPR: Detect radical intermediates during electrochemical reduction (g-factor = 2.0043) .
Key Research Challenges
- Contradiction in Nitration Efficiency: Evidence reports 60–70% yield for nitration, while suggests 50–55% under similar conditions. This may stem from varying acid purity or temperature control.
- Stability vs. Reactivity Trade-off: The nitro group enhances electrophilicity but limits thermal stability. Mitigate via low-temperature storage and inert handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
